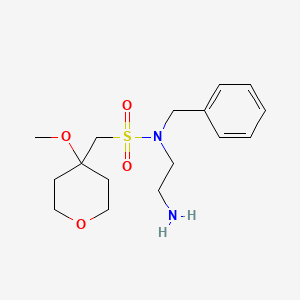![molecular formula C15H21N3O4S B6990090 5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide](/img/structure/B6990090.png)
5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonamide group, and a methoxybenzene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and piperidine derivatives, such as:
- 2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-ylmethylbenzonitrile
- 5-(1-(Substitutedphenyl)-3-(1H-indol-3-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives .
Uniqueness
What sets 5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-13-6-4-11(9-14(13)23(17,20)21)5-7-15(19)18-8-2-3-12(16)10-18/h4-7,9,12H,2-3,8,10,16H2,1H3,(H2,17,20,21)/b7-5+/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRYSOLIMJOACX-HOSRBBHYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC[C@H](C2)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-Oxo-2-(3-sulfamoylanilino)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B6990008.png)
![4-bromo-1-N-[2-(dimethylamino)ethyl]-1-N-methyl-2-N-[(2-methyltriazol-4-yl)methyl]benzene-1,2-diamine](/img/structure/B6990032.png)
![2,5,6-Trimethyl-4-[4-(2-methylbutylsulfonylmethyl)-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B6990037.png)
![7-Ethoxy-5-(2-methoxyethylsulfonylmethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6990041.png)
![2,5,6-Trimethyl-4-[4-[(2-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B6990045.png)
![[(3R,4R)-1-[(4-methoxyoxan-4-yl)methylsulfonyl]-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B6990062.png)



![4-[[4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]sulfonylpiperazin-1-yl]methyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B6990084.png)
![4-[[4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]sulfonylpiperazin-1-yl]methyl]-5-ethylfuran-2-carboxylic acid](/img/structure/B6990089.png)
![2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid](/img/structure/B6990098.png)
![3-[2-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-2-oxoethyl]benzoic acid](/img/structure/B6990104.png)
![4-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B6990109.png)
